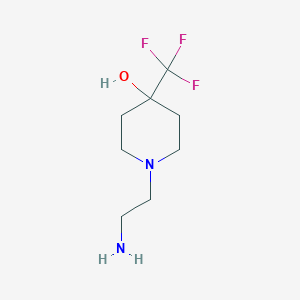

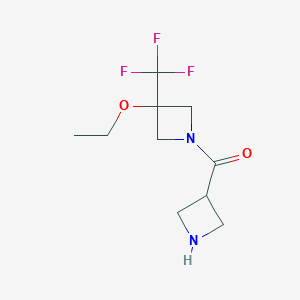

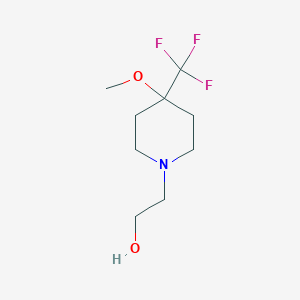

![molecular formula C10H16N6O B1477534 (5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol CAS No. 2098089-21-3](/img/structure/B1477534.png)

(5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

Overview

Description

Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves heterocyclization methods . For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives can be analyzed using density functional theory (DFT) calculations . Several reactivity parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) are considered and discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be analyzed using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of diverse heterocyclic compounds, which are crucial for developing new therapeutic agents. For instance, Katariya et al. (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, showcasing their anticancer and antimicrobial potential. These compounds, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, demonstrated significant potency against cancer cell lines and pathogenic strains, suggesting the utility of such building blocks in combating microbial resistance to pharmaceutical drugs Katariya, D. R. Vennapu, & S. Shah, 2021.

Development of Antimicrobial and Anticancer Agents

Compounds derived from this chemical scaffold have shown promising results in the development of antimicrobial and anticancer agents. Research by Hafez, El-Gazzar, & Al-Hussain (2016) on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives indicated potential antimicrobial and anticancer activities. These compounds, synthesized from related precursors, exhibited higher activity than doxorubicin, a standard reference drug, against certain cancer lines, alongside notable antimicrobial properties Hafez, El-Gazzar, & Al-Hussain, 2016.

Role in Organic Synthesis and Chemical Research

The utility of this compound extends into organic synthesis and chemical research, where it serves as a versatile building block. Shu et al. (2012) described a concise synthesis of a tetrahydropyrazolopyrazine building block, demonstrating its application in scaling up synthesis processes to multihundred gram scales. This highlights the compound's importance in facilitating the development of complex organic molecules and its scalability for industrial applications Shu, Wang, Gu, Garofalo, Alabanza, & Dong, 2012.

Mechanism of Action

Target of Action

The compound, (5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol, is part of the tetrahydro[1,2,3]triazolo[1,5-a]pyrazines class of compounds . These compounds have shown high biological potential and have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . They also possess antiviral activity .

Mode of Action

It is known that tetrahydro[1,2,3]triazolo[1,5-a]pyrazines interact with their targets, such as σ-receptors, bace-1, and cytochrome cyp8b1, leading to changes in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with various targets. For instance, by modulating σ-receptors, it can influence the signaling pathways associated with these receptors . As an inhibitor of BACE-1, it can affect the amyloidogenic pathway, which is implicated in Alzheimer’s disease . By inhibiting cytochrome Cyp8b1, it can impact cholesterol metabolism .

Result of Action

The result of the compound’s action can vary depending on the target it interacts with. For instance, as a modulator of σ-receptors, it could potentially influence neurological processes . As an inhibitor of BACE-1, it could potentially slow the progression of Alzheimer’s disease . As an antiviral agent, it could potentially inhibit viral replication .

Future Directions

properties

IUPAC Name |

[5-(2-azidoethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O/c1-8-5-16-10(4-9(7-17)13-16)6-15(8)3-2-12-14-11/h4,8,17H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOKIRQGZHZOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=CC(=N2)CO)CN1CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

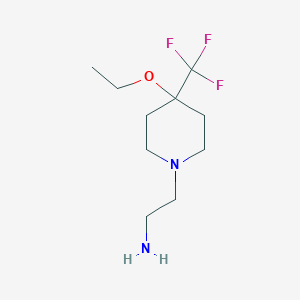

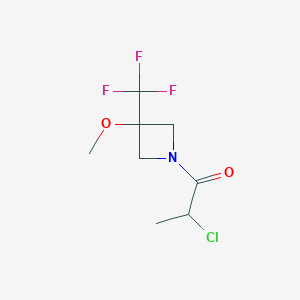

![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477457.png)

![2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477471.png)